molecular formula C36H40N2O6 B1218701 Guattegaumerine CAS No. 21446-35-5

Guattegaumerine

Cat. No. B1218701
CAS RN: 21446-35-5
M. Wt: 596.7 g/mol
InChI Key: FDABVSXGAMFQQH-LOYHVIPDSA-N
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Description

Synthesis Analysis

Guattegaumerine's synthesis involves isolating the main alkaloid from the aqueous-alcoholic extract of Guatteria gaumeri bark. The compound was identified through spectroscopic, chemical, and chromatographic evidence, establishing its significance in phytochemical studies of medicinal plants (Dehaussy, Tits, & Angenot, 1983).

Scientific Research Applications

Neuroprotective Effects

Guattegaumerine has shown potential in protecting neurons against oxidative stress injury. A study by Lü et al. (2009) demonstrated its neuroprotective effects on rat primary cultured cortical neurons. Preincubation with guattegaumerine improved cell viability and inhibited lactate dehydrogenase release in neurons exposed to oxidative stress. The compound also interrupted apoptosis in neurons and regulated genes related to cell survival.

Antitumor Activity

Guattegaumerine has exhibited antimitotic and cytotoxic activities against certain types of cancer cells. Research by Leclercq et al. (1987) found that it showed notable activity against B16 melanoma, a relatively resistant tumor type.

Traditional Medicinal Use

Historically, guattegaumerine has been isolated from Guatteria gaumeri, a plant used in traditional medicine for treating cholelithiasis and hypercholesterolemia. Studies by Dehaussy et al. (1983) and Dehaussy et al. (1983) described the isolation and structural characterization of guattegaumerine from this plant.

Interaction with Drug Efflux Mechanisms

A recent study by Sergent et al. (2022) investigated guattegaumerine's effects on the multidrug efflux pump ABCB1, a critical component in drug resistance. Guattegaumerine, along with another alkaloid, curine, was found to be a weak inhibitor of this efflux pump.

Impact on Bacterial Resistance

The influence of guattegaumerine on bacterial resistance was explored by Hulen et al. (2022). This study showed that while guattegaumerine did not inhibit the growth of Pseudomonas aeruginosa, it increased the bacterium's sensitivity to certain antibiotics. This suggests a potential role in modulating antibiotic efficacy.

Safety And Hazards

The safety data sheet for Guattegaumerine advises avoiding prolonged exposure and not to breathe in the vapor . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(1R)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDABVSXGAMFQQH-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175719
Record name Guattegaumerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guattegaumerine

CAS RN

21446-35-5
Record name (1R)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21446-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guattegaumerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guattegaumerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
JT Payne, TR Valentic… - Proceedings of the …, 2021 - National Acad Sciences
… biosynthetic route for the bisBIAs guattegaumerine and berbamunine, we examined … guattegaumerine and berbamunine. However, we observed no production of guattegaumerine or …
Number of citations: 17 www.pnas.org
A Cavé, M Leboeuf, BK Cassels - The Alkaloids: Chemistry and …, 1989 - Elsevier
… to date in the genus Guutteriu [including guattegaumerine … of the tail-to-tail alkaloid guattegaumerine (7) is not a Guatteria … this source, was named guattegaumerine on the basis of a …
Number of citations: 15 www.sciencedirect.com
C Hulen, PJ Racine, M Feuilloley, A Elomri, NE Lomri - Antibiotics, 2022 - mdpi.com
… guattegaumerine has not yet been well established, although 30 years ago, it was suggested to have antimitotic activity [23]. Only recently was guattegaumerine … , guattegaumerine, and …
Number of citations: 5 www.mdpi.com
JA Sergent, H Mathouet, C Hulen, P Lameiras… - Molecules, 2022 - mdpi.com
… guattegaumerine (Figure 5), we observed that the inhibitory activity of verapamil was suppressed by curine or guattegaumerine… curine or guattegaumerine was added. When curine and …
Number of citations: 1 www.mdpi.com
H Dehaussy, M Tits, L Angenot - Planta medica, 1983 - europepmc.org
… We describe now the isolation of the main alkaloid named guattegaumerine. This new bisbenzylisoquinoline alkaloid has been assigned structure 1, on the basis of spectroscopic, …
Number of citations: 17 europepmc.org
J Leclercq, J Quetin, MC De Pauw-Gillet… - Planta …, 1987 - thieme-connect.com
Phytoplankton organisms and higher algae are regarded as the primary producers in the oceans and have led to a wide range of bioactive substances (1). The crude methanolic extract …
Number of citations: 9 www.thieme-connect.com
Q Lü, XL Xu, Z He, XJ Huang, LJ Guo… - Cellular and molecular …, 2009 - Springer
… has been relatively scant, and the interaction between guattegaumerine and the central … Previous data on guattegaumerine from our laboratory have shown that guattegaumerine could …
Number of citations: 7 idp.springer.com
JA Sergent, H Mathouet, C Hulen, A Elomri… - Journees Ouvertes en … - hal.science
… , curine and guattegaumerine isolated from roots of Isolona hexaloba, … of curine (H127) and guattegaumerine (H128) on the efflux of … Curine and guattegaumerine reduce the flow rate of …
Number of citations: 0 hal.science
CF Lichti - 1993 - search.proquest.com
The goal of this project was to apply the diastereoselective reduction of chiral iminium ions to the synthesis of guattegaumerine, a bisbenzylisoquinoline alkaloid. In the key step, the bis …
Number of citations: 2 search.proquest.com
S Laouirem, H Mathouet, JA Sergent, G Ngouala… - Planta …, 2008 - thieme-connect.com
… guattegaumerine on the efflux of Rhodamine123 from HTC-R, a substrate for P-glycoprotein encoded by mdr1 gene. Curine and guattegaumerine … curine and guattegaumerine was also …
Number of citations: 1 www.thieme-connect.com

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